The compound (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol is a member of the cyclopentanoid family, characterized by its unique bicyclic structure. This compound features a dioxolane ring fused to a cyclopentane framework, which contributes to its interesting chemical properties and potential applications in various scientific fields. The molecular formula for this compound is , and it has been assigned the CAS number 11205900.
The compound is classified under organic compounds, specifically as a bicyclic ether due to the presence of the dioxole ring. It falls within the broader category of dioxolanes, which are known for their stability and reactivity in organic synthesis.
The synthesis of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol typically involves multi-step organic reactions that can include cyclization processes and functional group transformations.
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
CC(C)C1=C(C(=O)O)OC(C)(C)C1
QXQXKZLJZXZODF-UHFFFAOYSA-N
These structural representations highlight the compound's features such as chirality centers and functional groups.
The compound undergoes various chemical reactions typical of dioxolanes:
Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yields.
The mechanism of action for this compound in biological systems or synthetic pathways typically involves:
Data regarding kinetic studies and reaction rates may provide insights into efficiency and selectivity.
Relevant data regarding melting point, boiling point, and refractive index can further characterize this compound's physical state.
The unique structure of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol makes it valuable in several scientific domains:
This compound's versatility highlights its significance in ongoing research across various scientific fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4